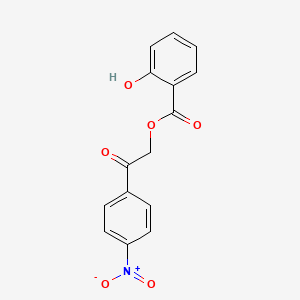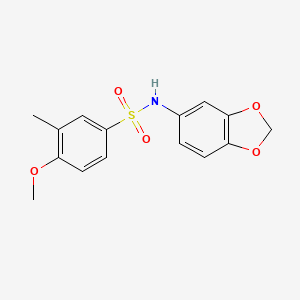
N-(4-acetylphenyl)-N'-(5-chloro-2-methoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-acetylphenyl)-N'-(5-chloro-2-methoxyphenyl)urea, also known as ACPU, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ACPU is a urea derivative that has been synthesized through various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In
Wirkmechanismus
The mechanism of action of N-(4-acetylphenyl)-N'-(5-chloro-2-methoxyphenyl)urea is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of various enzymes involved in cancer cell proliferation, including DNA topoisomerase II and protein kinase C. This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. Additionally, this compound has been shown to inhibit the formation of beta-amyloid plaques and reduce oxidative stress in the brain.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell proliferation, the reduction of inflammation, and the potential neuroprotective effects. This compound has been shown to induce apoptosis in cancer cells and inhibit cell proliferation by inhibiting the activity of DNA topoisomerase II and protein kinase C. This compound has also been shown to inhibit the production of pro-inflammatory cytokines by inhibiting the activity of COX-2. Additionally, this compound has been shown to reduce oxidative stress and inhibit the formation of beta-amyloid plaques in the brain, potentially leading to neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-acetylphenyl)-N'-(5-chloro-2-methoxyphenyl)urea has several advantages for laboratory experiments, including its ability to inhibit cancer cell proliferation and reduce inflammation. This compound can be synthesized through various methods and purified through recrystallization or column chromatography, making it readily available for laboratory experiments. However, this compound also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on N-(4-acetylphenyl)-N'-(5-chloro-2-methoxyphenyl)urea, including its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential toxicity. Additionally, research is needed to explore the potential use of this compound in combination with other drugs or therapies to enhance its therapeutic effects. Finally, research is needed to explore the potential use of this compound as a diagnostic tool for various diseases.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound can be synthesized through various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. Further research is needed to fully understand the potential therapeutic applications of this compound and its mechanism of action.
Synthesemethoden
N-(4-acetylphenyl)-N'-(5-chloro-2-methoxyphenyl)urea can be synthesized through various methods, including the reaction of 4-acetylphenyl isocyanate with 5-chloro-2-methoxyaniline, or the reaction of 5-chloro-2-methoxyphenyl isocyanate with 4-acetyl aniline. These reactions result in the formation of this compound, which can be purified through recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(4-acetylphenyl)-N'-(5-chloro-2-methoxyphenyl)urea has been studied for its potential therapeutic applications in various fields, including cancer research, inflammation, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been studied for its anti-inflammatory properties, as it can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. Additionally, this compound has been shown to have potential neuroprotective effects, as it can inhibit the formation of beta-amyloid plaques and reduce oxidative stress in the brain.
Eigenschaften
IUPAC Name |
1-(4-acetylphenyl)-3-(5-chloro-2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-10(20)11-3-6-13(7-4-11)18-16(21)19-14-9-12(17)5-8-15(14)22-2/h3-9H,1-2H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTBZEMNQQBPYNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[(4-methylphenyl)acetyl]amino}benzamide](/img/structure/B5773314.png)



![N-cyclopropyl-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B5773352.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5773360.png)
![N-[1-(aminocarbonyl)-2-phenylvinyl]-5-bromo-2-furamide](/img/structure/B5773362.png)
![2-(4-methoxybenzyl)-8,9-dimethyl-7-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5773364.png)
![2-methyl-N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5773377.png)

![1-(4-methylbenzyl)-4-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5773385.png)

